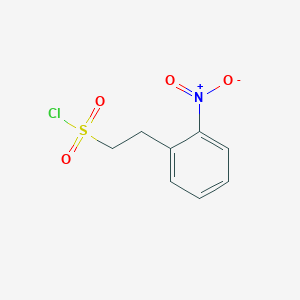

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

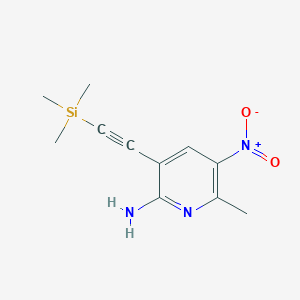

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

One significant application of derivatives similar to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea is in the realm of anticancer therapy. Research by Denoyelle et al. (2012) highlights the development of symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating their ability to inhibit cancer cell proliferation. This study underscores the potential of such compounds in becoming leads for the development of potent, non-toxic, and target-specific anticancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Environmental Persistence and Degradation

The environmental persistence and degradation of substituted urea herbicides, which are chemically related to the compound , have been extensively studied. Katz and Strusz (1968) investigated the behavior of maloran, a selective herbicide nematicide, in soils, revealing insights into the degradation mechanisms of substituted urea herbicides through microbial action, with minimal accumulation of phytotoxic residues. This study contributes to understanding the environmental fate of such chemicals (Katz & Strusz, 1968).

Gatidou and Iatrou (2011) focused on the photodegradation and hydrolysis of substituted urea herbicides in water, emphasizing the stability and degradation rates under various conditions. This research is pivotal in assessing the environmental impact and the persistence of these compounds in aquatic systems (Gatidou & Iatrou, 2011).

Nonlinear Optical Properties

Research on the nonlinear optical properties of derivatives points towards potential applications in materials science. Shettigar et al. (2006) reported on the synthesis of bis-chalcone derivatives exhibiting significant second harmonic generation (SHG) efficiencies, indicating their utility in optical and photonic devices. This underscores the versatility of urea derivatives in contributing to advancements in materials science (Shettigar, Chandrasekharan, Umesh, Sarojini, & Narayana, 2006).

Toxicity and Environmental Risk Assessment

The toxicity of phenylurea herbicides, closely related to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea, has been assessed using bioassays with Lemna minor and Vibrio fischeri. Gatidou, Stasinakis, and Iatrou (2015) explored both the single and joint toxicity of these herbicides, providing critical data for environmental risk assessments and regulatory considerations (Gatidou, Stasinakis, & Iatrou, 2015).

Eigenschaften

IUPAC Name |

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2/c1-24-18(16-11-5-6-12-17(16)20)14-22-19(23)21-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,18H,7,10,13-14H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSVGCLYWBMDOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NCCCC1=CC=CC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(3-phenylpropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2668509.png)

![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668511.png)

![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)

![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)

![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)